molecular formula C9H11NO3S B15223010 Indolin-5-yl methanesulfonate

Indolin-5-yl methanesulfonate

Cat. No.: B15223010
M. Wt: 213.26 g/mol
InChI Key: ZGTVOVRVYCAOLZ-UHFFFAOYSA-N
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Description

Indolin-5-yl methanesulfonate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including indolin-5-yl methanesulfonate, often involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature . This method provides indoles via a formal reductive C(sp2)–H amination reaction. Additionally, β,β-difunctionalized o-nitrostyrenes can be used to produce 2,3-difunctionalized indoles through a domino sequential reaction involving reduction, cyclization, and migration .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Indolin-5-yl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of indole derivatives include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of indolin-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolin-5-yl methanesulfonate is unique due to its specific structure and potential applications. While it shares some similarities with other indole derivatives, its distinct chemical properties and reactivity make it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2,3-dihydro-1H-indol-5-yl methanesulfonate

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3

InChI Key

ZGTVOVRVYCAOLZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)NCC2

Origin of Product

United States

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